molecular formula C11H12Cl2FN3 B6284594 (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride CAS No. 2137674-33-8

(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B6284594
CAS No.: 2137674-33-8
M. Wt: 276.1
InChI Key:
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Description

(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that features a combination of a substituted phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
  • (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol

Uniqueness

(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2137674-33-8

Molecular Formula

C11H12Cl2FN3

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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